1,5-Naphthalenediamine, N1,N1,N5,N5-tetramethyl-
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Overview
Description
1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl-: is an organic compound with the molecular formula C14H18N2 and a molecular weight of 214.3061 . It is a derivative of naphthalene, characterized by the presence of two amino groups at the 1 and 5 positions, each substituted with two methyl groups. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- can be synthesized through the reaction of 1,5-naphthalenediamine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . The reaction typically occurs in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the compound is produced by large-scale methylation of 1,5-naphthalenediamine using similar methylating agents under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amines.
Substitution: Substituted naphthalenediamine derivatives.
Scientific Research Applications
1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its methylated amino groups enhance its reactivity, allowing it to form stable complexes with metal ions and other substrates .
Comparison with Similar Compounds
- 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-
- 1,4-Naphthalenediamine, N,N,N’,N’-tetramethyl-
- 1,5-Naphthalenediamine
Comparison: 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1-N,1-N,5-N,5-N-tetramethylnaphthalene-1,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-15(2)13-9-5-8-12-11(13)7-6-10-14(12)16(3)4/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMBOHQMUQAOBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143486 |
Source
|
Record name | 1,5-Naphthalenediamine, N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-69-1 |
Source
|
Record name | 1,5-Naphthalenediamine, N,N,N',N'-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Naphthalenediamine, N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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